molecular formula C11H12O4 B1403615 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid CAS No. 1393583-52-2

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Cat. No. B1403615
M. Wt: 208.21 g/mol
InChI Key: LFOPAIWRVXPWHD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular weight of 208.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is 1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid are not detailed in the available literature, oxetane-containing compounds in general are known to undergo ring-opening reactions .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Bioisosteric Replacements and Physicochemical Properties

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid and its derivatives are noted for their role as bioisosteres. The oxetane ring, in particular, is recognized for its potential as an isosteric replacement for the carbonyl group. This property is explored in the context of oxetan-3-ol, thietan-3-ol, and their derivatives, suggesting these structures as promising substitutes for the carboxylic acid moiety. This research outlines the synthesis and evaluation of these compounds, specifically their physicochemical properties, and their application in inhibiting eicosanoid biosynthesis, suggesting their potential utility in medicinal chemistry (Lassalas et al., 2017).

Synthesis and Structural Analysis

Synthesis Techniques

Several studies focus on the synthesis of complex structures involving components similar to 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid . These include the synthesis of novel indole-benzimidazole derivatives and other pharmaceutical intermediates, highlighting the versatility of these compounds in generating a wide array of chemical entities with potential pharmacological activities (Wang et al., 2016), (Ma, 2000).

Structural Analysis

X-ray powder diffraction techniques have been employed to analyze the structural properties of related compounds, providing insights into their crystalline forms. This analytical approach underscores the importance of structural elucidation in understanding the chemical nature and potential applications of these substances (Wang et al., 2017).

Chemoselective Oxidation

Research has demonstrated the feasibility of chemoselective oxidation in transforming phenyl or p-methoxyphenyl groups to carboxylic acid functions, even in the presence of a tetrahydropyran ring. This process utilizes specific catalysts and co-oxidants, resulting in high yields of the desired carboxylic acid products. Such studies contribute to the advancement of organic synthesis techniques, offering efficient pathways to obtain carboxylic acid structures similar to 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid (Miranda & Vasconcellos, 2004).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-methoxyphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOPAIWRVXPWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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